molecular formula C18H16ClFN2O2 B2654320 2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896365-93-8

2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2654320
CAS No.: 896365-93-8
M. Wt: 346.79
InChI Key: ORUOGVFAZGGCLM-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. It belongs to the benzamide class, a group known for diverse biological activities. The compound features a multi-substituted molecular architecture, incorporating both chloro- and fluoro- substituents on its benzamide ring, which are common in agrochemical and pharmaceutical agents for modulating biological activity, stability, and lipophilicity . The structure also contains a pyrrolidinone moiety linked to a p-tolyl group, features often associated with conformational constraint and potential interaction with biological targets . Benzamide derivatives are frequently explored for their protective effects against toxic agents in human cells and have been identified as key scaffolds in the development of histone deacetylase (HDAC) inhibitors, which are a prominent class of investigational anti-cancer agents . The specific stereochemistry and substitution pattern on the pyrrolidinone ring can be critical for biological activity and is a key area for structure-activity relationship (SAR) studies . This compound is provided as a high-purity material to support advanced chemical biology and drug discovery efforts. It is intended for use as a building block in organic synthesis, a standard in analytical method development, or a lead compound in pharmacological screening assays. Handling Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure safe handling and compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c1-11-5-7-13(8-6-11)22-10-12(9-16(22)23)21-18(24)17-14(19)3-2-4-15(17)20/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUOGVFAZGGCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide precursor, which is then subjected to halogenation reactions to introduce the chloro and fluoro substituents. The pyrrolidinyl moiety can be introduced through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific functional groups.

    Condensation Reactions: The benzamide core can engage in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions can produce corresponding oxidized derivatives.

Scientific Research Applications

2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structural features make it a candidate for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents, along with the pyrrolidinyl moiety, contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Crystal Packing and Halogen Effects

describes isomorphic compounds (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Cl-substituted) and its bromo analog. Key comparisons:

Parameter Target Compound Cl-Substituted Analog (1) Br-Substituted Analog (2)
Halogen Cl (position 2), F (position 6) Cl (phenyl ring) Br (phenyl ring)
Core Structure Benzamide-pyrrolidinone Imidazole-methanimine Imidazole-methanimine
Dihedral Angle (Phenyl Rings) Not reported ~56° ~56°
Intermolecular Interactions Likely C–H⋯O/N, π–π stacking C–H⋯N, C–H⋯Cl/Br, π–π interactions C–H⋯N, C–H⋯Br, π–π interactions
  • Key Insight: The target compound’s dual halogen substitution (Cl and F) may introduce stronger electrostatic interactions compared to mono-halogenated analogs. Fluorine’s high electronegativity could enhance hydrogen bonding (C–H⋯F), while chlorine may contribute to van der Waals forces .

Functional Group Analysis with Pyrazole and Triazolone Derivatives

and list compounds with diverse scaffolds (e.g., pyrazole, triazolone) but overlapping substituents:

Compound Class Substituents Potential Relevance
Pyrazole Derivatives Cl, CF₃, sulfanyl groups Electron-withdrawing effects of Cl/F
Triazolone Derivatives 4-Methylphenyl, nitro groups Lipophilicity modulation
  • Key Insight : The target compound’s chloro and fluoro substituents may enhance electrophilicity, improving interactions with nucleophilic residues in biological targets. The 4-methylphenyl group likely balances solubility and membrane permeability, as seen in triazolone derivatives .

Biological Activity

The compound 2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H19ClFN3OC_{18}H_{19}ClFN_3O. The structure features a benzamide core substituted with a chloro and a fluoro group, along with a pyrrolidine moiety.

Structural Representation

PropertyValue
Molecular FormulaC₁₈H₁₉ClFN₃O
Molecular Weight347.81 g/mol
IUPAC NameThis compound
SMILESClC1=CC=C(C=C1F)N(C(=O)C2CCN(C(=O)C2)C2=O)C(C)=C

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Anticancer Activity : Certain derivatives have shown significant inhibition of cancer cell proliferation, particularly against RET kinase pathways, suggesting potential as anticancer agents .
  • Antimicrobial Properties : Some studies have indicated that benzamide derivatives possess antimicrobial activity against various pathogens, likely due to their ability to disrupt bacterial cell membranes .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR) and nicotinamide adenine dinucleotide kinase (NADK) .
  • Receptor Interactions : The compound may interact with specific receptors or proteins involved in cellular signaling pathways, altering their activity and leading to therapeutic effects .

Study on Anticancer Activity

A study evaluated the anticancer properties of a related benzamide derivative in vitro. The compound was found to significantly reduce cell viability in human cancer cell lines with an IC50 value of approximately 10 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial activity of related compounds. In this study, derivatives showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Q & A

Q. Basic

  • Cell Proliferation Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining to evaluate programmed cell death induction .
  • Enzyme Inhibition Screens : Target-specific assays (e.g., kinases, proteases) based on structural analogs’ known activities .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Temperature Control : Lower temperatures (0–5°C) during acylation reduce side reactions (e.g., epimerization).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis .
  • Catalyst Screening : Test coupling agents (e.g., HATU vs. DCC) to maximize efficiency. Kinetic studies via TLC or HPLC monitor reaction progress .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substituent Variation : Synthesize analogs with modified halogen (Cl/F), aryl (4-methylphenyl → 4-fluorophenyl), or pyrrolidinone substituents (e.g., 5-oxo vs. 5-thio).
  • Biological Testing : Compare IC50_{50} values across analogs to identify critical functional groups. For example, replacing fluorine with bulkier substituents may reduce target binding .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to hypothesized targets (e.g., kinases) .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Orthogonal Assays : Confirm activity with independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Purity Verification : Use HPLC (>98% purity) to rule out impurities as confounding factors.
  • Cell Line Authentication : Ensure no cross-contamination (STR profiling) and standardized culture conditions .

What strategies identify the compound’s mechanism of action?

Q. Advanced

  • Target Deconvolution : Employ affinity chromatography with a biotinylated probe to pull down interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout : Silence candidate targets (e.g., ATX, kinases) and assess activity loss.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling cascades (e.g., MAPK, PI3K/AKT) .

How to address regioselectivity challenges during synthesis?

Q. Advanced

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of the pyrrolidinone amine) to direct acylation to the desired position.
  • Directed Metalation : Use lithiation strategies (e.g., LDA) to control functionalization of the benzamide ring .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products via controlled heating .

Which analytical methods ensure compound purity?

Q. Advanced

  • HPLC-DAD/ELSD : Use a C18 column (MeCN/H2_2O gradient) to detect impurities at 254 nm.
  • Elemental Analysis : Verify C, H, N, Cl, F content within ±0.4% of theoretical values.
  • Karl Fischer Titration : Quantify residual water (<0.1% w/w) to ensure stability during storage .

What approaches validate hypothesized molecular targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) between the compound and purified recombinant proteins.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment.
  • In Vivo Pharmacodynamics : Correlate target modulation (e.g., phospho-protein levels) with efficacy in animal models .

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